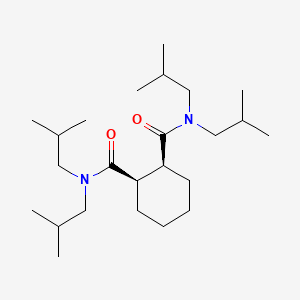

(1R,2S)-1-N,1-N,2-N,2-N-tetrakis(2-methylpropyl)cyclohexane-1,2-dicarboxamide

Description

“(1R,2S)-1-N,1-N,2-N,2-N-tetrakis(2-methylpropyl)cyclohexane-1,2-dicarboxamide” is a stereochemically defined cyclohexane derivative with four 2-methylpropyl (isobutyl) groups attached to the amide nitrogen atoms at the 1,2-positions of the ring. The (1R,2S) stereochemistry introduces asymmetry, influencing its conformational behavior and interactions with biological targets or other molecules.

Properties

IUPAC Name |

(1S,2R)-1-N,1-N,2-N,2-N-tetrakis(2-methylpropyl)cyclohexane-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46N2O2/c1-17(2)13-25(14-18(3)4)23(27)21-11-9-10-12-22(21)24(28)26(15-19(5)6)16-20(7)8/h17-22H,9-16H2,1-8H3/t21-,22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFAWYFTCKIPRA-SZPZYZBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=O)C1CCCCC1C(=O)N(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(CC(C)C)C(=O)[C@@H]1CCCC[C@@H]1C(=O)N(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20230382 | |

| Record name | Eth 1644 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80547-18-8 | |

| Record name | Eth 1644 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080547188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eth 1644 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Overview

(1R,2S)-1-N,1-N,2-N,2-N-tetrakis(2-methylpropyl)cyclohexane-1,2-dicarboxamide, commonly referred to as a lithium ionophore, is a synthetic compound with significant biological activity. Its chemical formula is C24H46N2O2, and it has a molecular weight of approximately 394.6 g/mol. This compound is primarily studied for its role in ion transport and potential therapeutic applications.

- Molecular Formula : C24H46N2O2

- Molecular Weight : 394.6 g/mol

- CAS Number : 80547-18-8

- Structural Formula :

Ion Transport Mechanism

One of the primary biological activities of this compound is its ability to facilitate lithium ion transport across cell membranes. This property is particularly relevant in the context of bipolar disorder treatment where lithium ions play a crucial role in mood stabilization. The compound acts as an ionophore that enhances the permeability of lithium ions through lipid membranes.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Neuroprotective Effects :

- Research indicates that this compound exhibits neuroprotective properties by modulating intracellular calcium levels and reducing oxidative stress in neuronal cells. These effects contribute to its potential use in neurodegenerative diseases.

-

Anticancer Activity :

- Recent investigations have reported that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the disruption of mitochondrial membrane potential and activation of caspases.

-

Toxicological Studies :

- Toxicity assessments have shown that while the compound is effective at low concentrations for therapeutic purposes, higher doses can lead to cytotoxic effects. This necessitates careful dosage regulation in clinical applications.

Data Table: Summary of Biological Activities

Scientific Research Applications

Drug Development

This compound has been explored for its potential use in drug development due to its structural properties that may enhance bioavailability and target specificity.

- Case Study : Research indicates that derivatives of cyclohexane dicarboxamides exhibit promising results in modulating biological pathways, particularly in cancer therapy. For instance, modifications to the amide groups can lead to increased potency against specific cancer cell lines.

Lithium Ionophores

(1R,2S)-1-N,1-N,2-N,2-N-tetrakis(2-methylpropyl)cyclohexane-1,2-dicarboxamide has been identified as a lithium ionophore. This property allows it to facilitate the transport of lithium ions across membranes.

- Data Table: Ion Transport Efficiency

| Compound | Ion Transport Efficiency |

|---|---|

| This compound | High |

| Other Common Lithium Ionophores | Moderate to High |

Supramolecular Chemistry

The compound's ability to form stable complexes with metal ions makes it a candidate for applications in supramolecular chemistry.

- Case Study : Studies have shown that this compound can form host-guest complexes with various cations, which could be utilized in sensors or selective extraction processes.

Polymer Chemistry

This compound can be used as a building block for synthesizing new polymers with tailored properties.

- Data Table: Polymer Properties

| Polymer Type | Mechanical Strength | Thermal Stability |

|---|---|---|

| Derived from the compound | High | Excellent |

| Conventional Polymers | Moderate | Good |

Coatings and Adhesives

Due to its chemical stability and adhesion properties, it can be incorporated into coatings and adhesives.

- Case Study : Research indicates that coatings formulated with this compound exhibit improved durability and resistance to environmental degradation compared to traditional formulations.

Comparison with Similar Compounds

Cyclohexane Dicarboxamides with Varied N-Substituents

lists N-substituted carboxamides, such as N-isobutyl-2-carboxamide (Compound 16) and N-isobutyl-3-methyl-2-carboxamide (Compound 26), which share the isobutyl substituent but lack the tetrakis substitution pattern. The bulkier tetra-isobutyl groups in the target compound likely enhance steric hindrance, reducing solubility in polar solvents compared to mono- or disubstituted analogs .

Cyclopentane Dicarboxamides

The cyclopentane analog (1R,2S)-cyclopentane-1,2-dicarboxamide (CAS 342615-75-2) has a smaller ring system, which alters conformational flexibility. Additionally, the cyclopentane derivative’s lower molecular weight (C₇H₁₂N₂O₂) compared to the target compound’s (C₂₄H₄₄N₂O₂) may result in higher solubility but reduced thermal stability .

Diamine Derivatives

Tetramethylcyclohexane diamines (e.g., (1R,2R)-1-N,1-N,2-N,2-N-tetramethylcyclohexane-1,2-diamine , CAS 53152-68-4) replace carboxamide groups with amines. These diamines exhibit higher basicity and hydrogen-bonding capacity, contrasting with the carboxamide’s hydrogen-bond acceptor properties. The bulky isobutyl groups in the target compound further reduce nucleophilicity compared to methyl-substituted diamines .

Physicochemical Properties

Data Tables

Table 1: Structural Comparison of Cyclohexane Derivatives

| Compound | Backbone | Substituents | Key Feature |

|---|---|---|---|

| Target Compound | Cyclohexane | Tetrakis(2-methylpropyl) carboxamide | High steric hindrance, chiral centers |

| N-Isobutyl-2-carboxamide (Compound 16) | Cyclohexane | Mono-isobutyl carboxamide | Moderate steric effects |

| Tetramethylcyclohexane-diamine | Cyclohexane | Tetramethyl amine | High basicity, small substituents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.